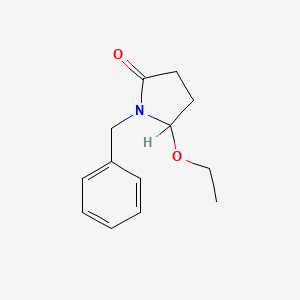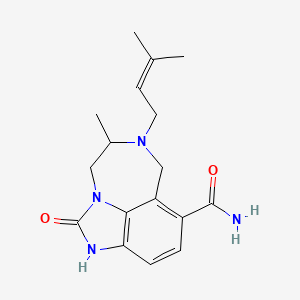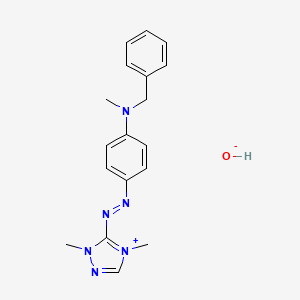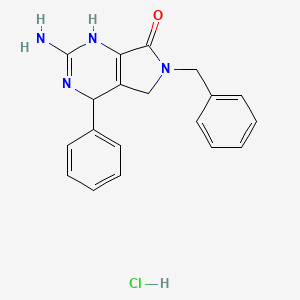
4,4'-(3H-2,1-Benzoxathiol-3-ylidene)bis(2,5-xylenol) S,S-dioxide, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(3H-2,1-Benzoxathiol-3-ylidene)bis(2,5-xylenol) S,S-dioxide, monosodium salt is an industrial chemical primarily used as an analytical reagent in laboratories. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(3H-2,1-Benzoxathiol-3-ylidene)bis(2,5-xylenol) S,S-dioxide, monosodium salt typically involves the reaction of 2,5-xylenol with 3H-2,1-benzoxathiol-3-ylidene under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes precise control of temperature, pressure, and reaction time to optimize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
4,4’-(3H-2,1-Benzoxathiol-3-ylidene)bis(2,5-xylenol) S,S-dioxide, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in analytical chemistry.
Reduction: Reduction reactions can alter the oxidation state of the sulfur atom in the benzoxathiol ring.
Substitution: The compound can undergo substitution reactions, particularly at the phenolic hydroxyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenolic rings .
Scientific Research Applications
4,4’-(3H-2,1-Benzoxathiol-3-ylidene)bis(2,5-xylenol) S,S-dioxide, monosodium salt is widely used in scientific research due to its unique properties:
Chemistry: It serves as an analytical reagent for detecting and quantifying various substances.
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is employed in diagnostic tests and as a marker in various medical assays.
Industry: The compound is used in the manufacturing of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4,4’-(3H-2,1-Benzoxathiol-3-ylidene)bis(2,5-xylenol) S,S-dioxide, monosodium salt involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The benzoxathiol ring and phenolic groups play a crucial role in these interactions, facilitating binding and subsequent biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
Bromophenol Blue: Similar in structure but contains bromine atoms instead of methyl groups.
Xylenol Blue: Another similar compound with different substituents on the phenolic rings.
Tetrabromophenol Blue: Contains additional bromine atoms, leading to different chemical properties
Uniqueness
4,4’-(3H-2,1-Benzoxathiol-3-ylidene)bis(2,5-xylenol) S,S-dioxide, monosodium salt is unique due to its specific combination of the benzoxathiol ring and xylenol groups, providing distinct chemical and physical properties. Its stability and reactivity make it particularly valuable in analytical and industrial applications .
Properties
CAS No. |
86014-81-5 |
|---|---|
Molecular Formula |
C23H21NaO5S |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
sodium;4-[3-(4-hydroxy-2,5-dimethylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2,5-dimethylphenolate |
InChI |
InChI=1S/C23H22O5S.Na/c1-13-11-20(24)15(3)9-18(13)23(19-10-16(4)21(25)12-14(19)2)17-7-5-6-8-22(17)29(26,27)28-23;/h5-12,24-25H,1-4H3;/q;+1/p-1 |
InChI Key |
BPZOAIVZMBSQDA-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1O)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C=C(C(=C4)C)[O-])C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


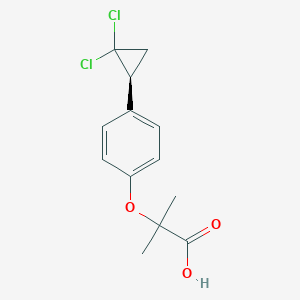
![3-Chloro-4-[[4-[[2-(dimethylamino)ethyl]ethylamino]phenyl]azo]-N,N,N-trimethylanilinium thiocyanate](/img/structure/B12704164.png)
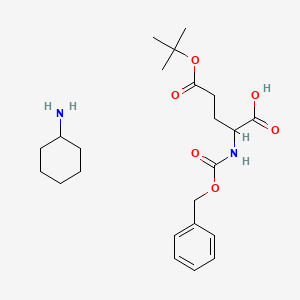
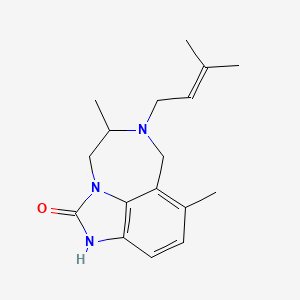
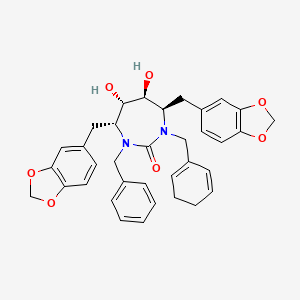
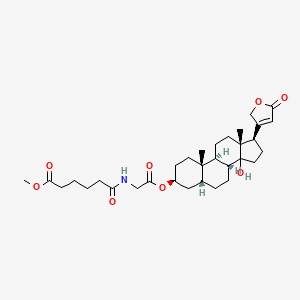
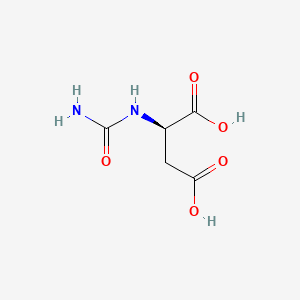
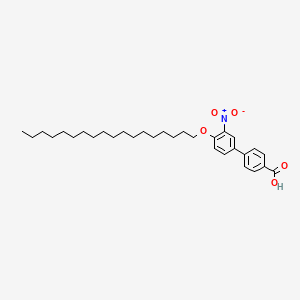
![(E)-but-2-enedioic acid;2-[4-[2-(3-chlorobenzo[b][1]benzothiepin-6-yl)oxyethyl]piperazin-1-yl]ethanol](/img/structure/B12704203.png)
